Hdac6-IN-10
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Overview
Description
Hdac6-IN-10 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, HSP90 chaperone, and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-10 typically involves the use of benzohydroxamates, which selectively inhibit HDAC6 . The synthetic route includes the preparation of benzohydroxamate derivatives through a series of chemical reactions, including acylation, reduction, and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activities.
Scientific Research Applications
Hdac6-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes and reactions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting HDAC6.
Mechanism of Action
Hdac6-IN-10 exerts its effects by selectively inhibiting HDAC6, leading to the accumulation of acetylated proteins such as α-tubulin and HSP90 . This inhibition disrupts various cellular processes, including protein stability, cell migration, and apoptosis. The molecular targets and pathways involved include the Hsp90-HSF1 complex, which regulates gene transcription and protein stability .
Comparison with Similar Compounds
Hdac6-IN-10 is unique compared to other HDAC inhibitors due to its selective inhibition of HDAC6. Similar compounds include:
Mercaptoacetamides: These compounds also selectively inhibit HDAC6 and have shown promise in treating chronic diseases.
Fluoroalkyl-oxadiazoles: Another class of selective HDAC6 inhibitors with low potential for toxicities.
This compound stands out due to its specific targeting of HDAC6 and its potential therapeutic applications in a wide range of diseases.
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-hydroxy-4-[[(3R)-3-(1H-indol-3-ylmethyl)-2,5-dioxopiperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C21H20N4O4/c26-19-12-25(11-13-5-7-14(8-6-13)20(27)24-29)21(28)18(23-19)9-15-10-22-17-4-2-1-3-16(15)17/h1-8,10,18,22,29H,9,11-12H2,(H,23,26)(H,24,27)/t18-/m1/s1 |
InChI Key |
OUWQFNHQQZCXTJ-GOSISDBHSA-N |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1C(=O)NC(C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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